
Methyl 3-(trimethylsilyl)-4-pentenoate
Vue d'ensemble
Description
Trimethylsilyl group (abbreviated TMS) is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom [−Si (CH 3) 3], which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .
Synthesis Analysis
Trimethylsilyl groups are often introduced into organic molecules using trimethylsilylating reagents, such as trimethylsilyl chloride . These reagents can react with various functional groups, such as alcohols, phenols, or carboxylic acids, replacing a hydrogen atom with a trimethylsilyl group .Molecular Structure Analysis
The trimethylsilyl group consists of a silicon atom bonded to three methyl groups . This gives the group a tetrahedral geometry. The presence of the silicon atom can significantly influence the physical and chemical properties of the molecule .Chemical Reactions Analysis
Trimethylsilyl groups can be used as protecting groups in organic synthesis . They can also increase the volatility of a compound, making it more amenable to analysis by techniques such as gas chromatography or mass spectrometry .Physical And Chemical Properties Analysis
Trimethylsilyl compounds are generally characterized by their chemical inertness . They are often volatile, making them suitable for analysis by gas chromatography or mass spectrometry .Applications De Recherche Scientifique
1. Organic Synthesis and Isomerization Reactions
Methyl 3-(trimethylsilyl)-4-pentenoate has been explored in organic synthesis, particularly in isomerization reactions. For instance, it's been utilized in the isomerization of olefin using RuClH(CO)(PPh(3))(3), where double-bond migration occurs to afford compounds useful in synthetic organic chemistry (Wakamatsu et al., 2000).
2. Polymer Functionalization for Energy Storage
Another application lies in the functionalization of poly(4-methyl-1-pentene) films for high-energy storage. The films, modified with ionic groups, exhibit enhanced dielectric constants and breakdown fields, making them suitable for energy storage devices (Min Zhang et al., 2016).
3. Intermediate for Pyrethroids Pesticides Synthesis
The compound also serves as an intermediate in synthesizing pyrethroids pesticides. An improved industrial production method has been developed, highlighting its significance in this sector (Peng Chu-he, 2012).
4. Glycosylation and Oligosaccharide Synthesis
In glycochemistry, it's used as a versatile donor for efficient synthesis of O/C-glycosides and oligosaccharides, enhancing the applicability in various synthetic strategies (Javed et al., 2022).
5. Dielectric Material Research
Research on dielectric materials, specifically poly-4-methyl-1-pentene, has shown potential in energy storage applications, where compounds like methyl 3-(trimethylsilyl)-4-pentenoate play a crucial role (B. Ghule et al., 2021).
Mécanisme D'action
Target of Action
Methyl 3-(trimethylsilyl)-4-pentenoate, also known as Methyl 3-(trimethylsilyl)pent-4-enoate, is a compound that contains a trimethylsilyl (TMS) group . The TMS group is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom . This group is characterized by chemical inertness and a large molecular volume, making it useful in a number of applications . The primary targets of this compound are likely to be non-volatile compounds such as certain alcohols, phenols, or carboxylic acids .
Mode of Action
The TMS group in Methyl 3-(trimethylsilyl)-4-pentenoate can interact with its targets by substituting a TMS group for a hydrogen in the hydroxyl groups on the compounds . This results in the formation of trimethylsiloxy groups on the molecule . The TMS groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
Biochemical Pathways
For example, the TMS group can increase the volatility of a compound, making it more suitable for analysis by gas chromatography or mass spectrometry .
Pharmacokinetics
The TMS group can increase the volatility of a compound, potentially affecting its absorption and distribution
Result of Action
The introduction of a TMS group to a molecule can result in significant changes to the molecule’s properties. For example, the TMS group can increase the volatility of a compound, making it more suitable for analysis by gas chromatography or mass spectrometry . This can be particularly useful in the field of analytical chemistry.
Action Environment
The action of Methyl 3-(trimethylsilyl)-4-pentenoate can be influenced by various environmental factors. For example, the presence of water can affect the stability of the TMS group . Furthermore, the temperature and pH of the environment can also influence the compound’s action, efficacy, and stability .
Safety and Hazards
Orientations Futures
The use of trimethylsilyl groups in organic synthesis and analysis continues to be an active area of research. Future directions may include the development of new trimethylsilylating reagents, the exploration of new synthetic applications, and the investigation of the properties of trimethylsilyl compounds .
Propriétés
IUPAC Name |
methyl 3-trimethylsilylpent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2Si/c1-6-8(12(3,4)5)7-9(10)11-2/h6,8H,1,7H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXDHDYQDMVTPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C=C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392005 | |
| Record name | Methyl 3-(trimethylsilyl)-4-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(trimethylsilyl)-4-pentenoate | |
CAS RN |
185411-12-5 | |
| Record name | Methyl 3-(trimethylsilyl)-4-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




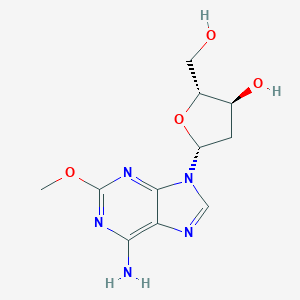
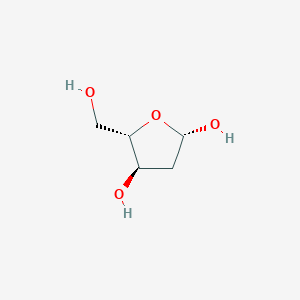

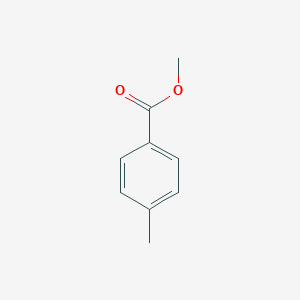

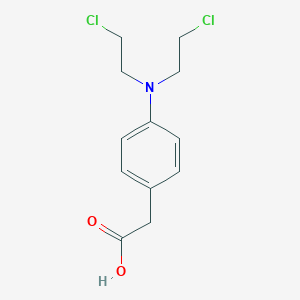

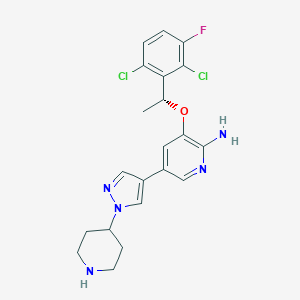
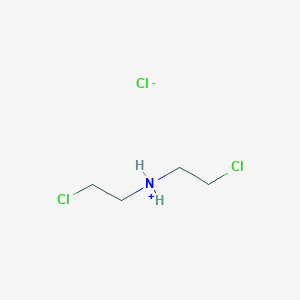
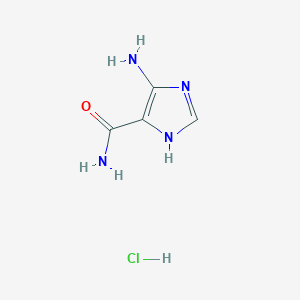

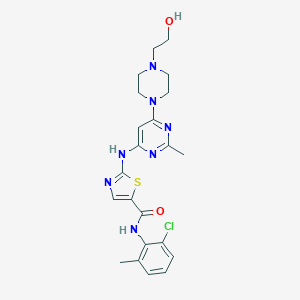
![4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide](/img/structure/B193340.png)